molecular formula C10H8ClFO2 B2692777 1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic Acid CAS No. 1260763-00-5

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic Acid

Cat. No.: B2692777
CAS No.: 1260763-00-5
M. Wt: 214.62
InChI Key: UDYWAYMMMLXPCU-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid is a chemical compound belonging to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms. It is widely used in various fields, including medical research, environmental research, and industrial applications.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It can act as a ligand in binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound “1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid” has a GHS07 signal word of warning . The hazard statements include H302, H315, H319, and H335 . The compound “1-(2-Fluorophenyl)cyclopropanecarboxylic acid” has a GHS07 signal word of warning . The hazard classification is Acute Tox. 4 Oral .

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.

    Substitution Reactions: The phenyl ring is then substituted with chlorine and fluorine atoms. This can be done using electrophilic aromatic substitution reactions, where chlorine and fluorine sources such as chlorine gas and fluorine gas or their derivatives are used.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can yield alcohols.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane carboxylic acids and substituted phenyl compounds. Similar compounds include:

    1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Lacks the fluorine substitution, which may affect its reactivity and applications.

    1-(2-Fluorophenyl)cyclopropanecarboxylic acid: Lacks the chlorine substitution, which may influence its chemical properties.

    1-(3-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid:

The unique combination of chlorine and fluorine substitutions in this compound gives it distinct properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYWAYMMMLXPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260763-00-5
Record name 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
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